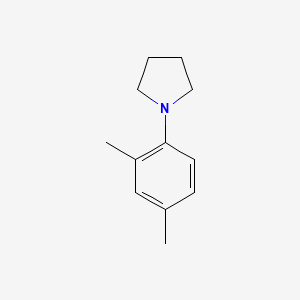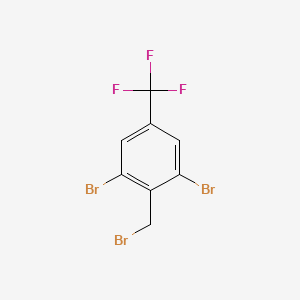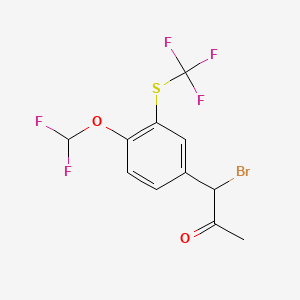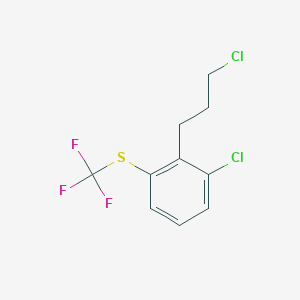
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and a trifluoromethylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-nitrobenzene, 3-chloropropyl chloride, and trifluoromethylthiol.
Nitration: The first step involves the nitration of 1-chloro-2-nitrobenzene to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Substitution: The amino group is substituted with a 3-chloropropyl group through a nucleophilic substitution reaction.
Thioether Formation: Finally, the trifluoromethylthio group is introduced through a reaction with trifluoromethylthiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms and the 3-chloropropyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules.
相似化合物的比较
Similar Compounds
1-Chloro-2-(3-chloropropyl)benzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-Chloro-3-(trifluoromethylthio)benzene:
2-Chloro-3-(trifluoromethylthio)benzene: Positional isomer with different chemical behavior and reactivity.
Uniqueness
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene is unique due to the presence of both the 3-chloropropyl and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various scientific and industrial applications.
属性
分子式 |
C10H9Cl2F3S |
|---|---|
分子量 |
289.14 g/mol |
IUPAC 名称 |
1-chloro-2-(3-chloropropyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Cl2F3S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |
InChI 键 |
REZHAYDQXZMBCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CCCCl)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


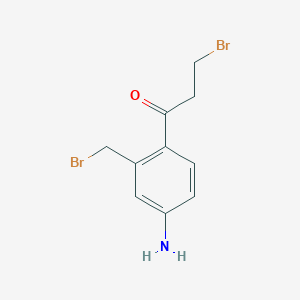
![Phenol, 4-[2-(3-bromophenyl)diazenyl]-](/img/structure/B14060750.png)
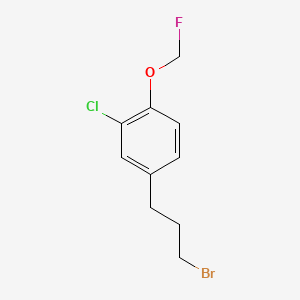

![Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14060774.png)
